2-Fluoro-3-methoxypyridine-5-carbaldehyde
Description
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Properties
IUPAC Name |
6-fluoro-5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGNKXAAXODXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-3-methoxypyridine-5-carbaldehyde is a fluorinated pyridine derivative that has garnered interest for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various interactions with biological molecules, making it a subject of research in medicinal chemistry and pharmacology.
Molecular Structure
- Chemical Formula : C7H8FNO
- Molecular Weight : 155.15 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the fluorination of pyridine derivatives followed by methoxylation. Various methods can be employed, including the use of reagents like sodium fluoride under specific reaction conditions.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances its binding affinity, potentially leading to inhibition or modulation of biological pathways.
Pharmacological Studies
Recent studies have demonstrated the compound's efficacy in various biological assays:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including E. coli and S. aureus.
- Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cell lines such as L1210 leukemia cells, with IC50 values in the nanomolar range, suggesting potent anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated an ID50 value of approximately , indicating strong inhibitory effects .
- Anticancer Activity : In a series of experiments involving L1210 leukemia cells, the compound showed significant growth inhibition with an IC50 value of . The growth inhibition was reversed upon the addition of thymidine, suggesting a mechanism involving nucleotide release .
Biological Activity Comparison Table
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-3-methoxypyridine-5-carbaldehyde has been explored as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in targeting neurological disorders and inflammatory diseases.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's role in synthesizing anti-inflammatory drugs. The derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating therapeutic potential for conditions like rheumatoid arthritis.
Organic Synthesis
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations.
Synthesis Example :
A common synthetic route involves the use of this compound in reactions with nucleophiles to form diverse pyridine derivatives.
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic Addition | Acetonitrile, 80°C | 75% |
| Condensation Reaction | Ethanol, reflux | 65% |
Material Science
Due to its unique electronic properties, this compound is being investigated for applications in developing specialty chemicals and materials with specific electronic characteristics.
Application Example : Research indicates that compounds derived from this compound can be used to create advanced materials for electronic devices, enhancing conductivity and stability.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that it may serve as a potential lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed through in vitro studies:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
These findings indicate that the compound effectively reduces inflammation markers, supporting its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
